molecular formula C10H20O2 B031320 Octyl acetate CAS No. 112-14-1

Octyl acetate

Cat. No.: B031320
CAS No.: 112-14-1
M. Wt: 172.26 g/mol
InChI Key: YLYBTZIQSIBWLI-UHFFFAOYSA-N
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Description

C10H20O2C_{10}H_{20}O_{2}C10​H20​O2​

. It is classified as an ester, formed from the reaction between 1-octanol (octyl alcohol) and acetic acid. This compound is commonly found in various citrus fruits such as oranges and grapefruits, contributing to their characteristic fruity aroma. Octyl acetate is widely used in the flavor and fragrance industries due to its pleasant, fruity odor .

Mechanism of Action

Target of Action

Octyl acetate, also known as octyl ethanoate, is an organic compound that is primarily used in the flavor and fragrance industry . It is synthesized from 1-octanol (octyl alcohol) and acetic acid . The primary targets of this compound are the olfactory receptors in the nose, which detect its fruity, slightly waxy floral odor .

Mode of Action

This compound interacts with its targets, the olfactory receptors, by binding to these receptors in the nose. This binding triggers a signal transduction pathway that results in the perception of a fruity, slightly waxy floral odor . This makes this compound valuable in creating artificial flavors and fragrances .

Biochemical Pathways

This compound is an ester, and it can be synthesized by the Fischer esterification of 1-octanol and acetic acid . This reaction is a type of acyl substitution reaction . The resulting this compound can then be used in various applications, including as a solvent for nitrocellulose, waxes, oils, and some resins .

Pharmacokinetics

Once in the body, it may be metabolized by esterases into 1-octanol and acetic acid .

Result of Action

The primary result of this compound’s action is the perception of a fruity, slightly waxy floral odor . This is due to its interaction with olfactory receptors in the nose. In addition, this compound can also act as a solvent for various substances, including nitrocellulose, waxes, oils, and some resins .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its volatility and therefore its ability to reach the olfactory receptors in the nose can be affected by temperature and humidity. Furthermore, its stability and efficacy as a solvent can be influenced by factors such as pH and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing octyl acetate is through the Fischer esterification process. This involves the reaction of 1-octanol with acetic acid in the presence of an acid catalyst, typically sulfuric acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards ester formation:

C8H17OH+CH3COOHC10H20O2+H2OC_{8}H_{17}OH + CH_{3}COOH \rightarrow C_{10}H_{20}O_{2} + H_{2}O C8​H17​OH+CH3​COOH→C10​H20​O2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to ensure high yields. The product is then purified through distillation to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Octyl acetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 1-octanol and acetic acid.

    Reduction: Reduction of this compound can yield 1-octanol.

    Substitution: The ester group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols under appropriate conditions.

Major Products

    Hydrolysis: 1-octanol and acetic acid.

    Reduction: 1-octanol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Octyl acetate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a solvent for nitrocellulose, waxes, oils, and some resins.

    Biology: Employed in studies involving olfactory receptors due to its distinct fruity odor.

    Medicine: Utilized as an extraction solvent in the production of antibiotics and other pharmaceuticals.

    Industry: Commonly used in the flavor and fragrance industries to impart fruity notes to products.

Comparison with Similar Compounds

Octyl acetate can be compared with other esters that have similar applications and properties. Some of these compounds include:

    Ethyl acetate: Commonly used as a solvent in the production of paints and coatings.

    Butyl acetate: Used in the manufacture of lacquers and as a solvent in the production of plastics.

    Isoamyl acetate: Known for its banana-like odor and used in flavorings and perfumes.

Uniqueness

This compound stands out due to its longer carbon chain, which imparts a distinct fruity aroma that is less volatile compared to shorter-chain esters like ethyl acetate and butyl acetate. This makes it particularly valuable in applications where a longer-lasting fragrance is desired .

Properties

IUPAC Name

octyl acetate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H20O2/c1-3-4-5-6-7-8-9-12-10(2)11/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYBTZIQSIBWLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8044202
Record name Octyl acetate
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with an odor like orange blossom or jasmine; [Acros Organics MSDS], Liquid, colourless liquid with a fruity, orange-like, jasmine-like odour
Record name Octyl acetate
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Boiling Point

206.00 to 211.00 °C. @ 760.00 mm Hg
Record name Octyl acetate
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Solubility

miscible with alcohol, most fixed oils, organic solvents; insoluble in water, 1 ml in 4 ml 70% alcohol (in ethanol)
Record name Octyl acetate
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Density

0.865-0.868
Record name Octyl acetate
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Vapor Pressure

0.4 [mmHg]
Record name Octyl acetate
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CAS No.

112-14-1
Record name Octyl acetate
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Record name Octyl acetate
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Record name Octyl acetate
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Record name Acetic acid, octyl ester
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Record name OCTYL ACETATE
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Record name Octyl acetate
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Melting Point

-38.5 °C
Record name Octyl acetate
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Synthesis routes and methods I

Procedure details

To a 5 mL reaction vial equipped with stir bar was added approximately 200 μL of 3-butyl-1-(butyl-4-sulfonyl)imidazolium trifluoromethanesulfonate (1.9 M). Added next via syringe was 1-octanol (60 μL, 0.38 mmol) followed by hexanoic acid (48 μl, 0.38 mmol). The resulting monophase was allowed to stir at room temperature for a period of 7 days at which time the oil was washed with toluene (5×2 mL). Shorter reaction times using higher reaction temperatures also afforded excellent conversion of acid to ester. Reaction of 1-octanol and acetic acid resulted in 89% conversion to n-octyl acetate at 40° C. for a period of 72 h whereas 83% conversion was observed at 40° C. for 48 h. The collected organic washes were concentrated in vacuo to afford 76 mg of n-octyl hexanoate. GC analysis of the crude product revealed only trace amounts of starting material in the organic washes. Purification of the crude colorless oil by bulb-to-bulb distillation afforded the desired compound in 72 mg (0.31 mmol, 82% yield) as a clear and colorless oil (bp 130° C./3 mm Hg (air bath temp)). 1H NMR (300 MHz, CDCl3), δ 4.04, J=6.6, 2H), 2.27 (t, J=7.4, 2H), 1.63-1.58 (m, 4H), 1.30-1.25 (m, 14H), 0.87-0.80 (m, 6H). 13C NMR (75.5 MHz, CDCl3); δ 174.10, 64.47, 34.42, 31.84, 31.39, 29.26, 28.72, 26.00, 24.78, 22.70, 22.38, 14.13, 13.96. IR (thin film) 2956, 2929, 2858, 1739, 1466, 1173 cm−1. GC ((HP-1 methyl siloxane; f=1.0 mL/min) 100° C. (2 min), 10° C./min, 275° C. (10 min)) 11.05 min.
[Compound]
Name
3-butyl-1-(butyl-4-sulfonyl)imidazolium trifluoromethanesulfonate
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
60 μL
Type
reactant
Reaction Step Two
Quantity
48 μL
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 33.6 grams of 1-acetoxyocta-2,7-diene (I), 0.30 g RuCl2 (PPh3)3, 1.5 ml triethylamine and 120 ml ethanol was heated in a 300 ml stainless steel autoclave under a hydrogen pressure of 450 psi at 30° C. After three hours the rate of hydrogenation was greatly decreased and the pressure drop corresponded to approximately the theoretical amount (0.2 moles). The reaction was stopped, the catalyst filtered off and the crude product analyzed by GC to give 12.5% I, 63.7% 1-acetoxyoct-2-ene (II), and 23.6% 1-acetoxyoctane (III). This corresponds to a selectivity of 72.8% for the formation of II at a 87.5% conversion of I.
Quantity
33.6 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl2 (PPh3)3
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
63.7%
Yield
23.6%

Synthesis routes and methods III

Procedure details

To a mixture of di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [Ir(cod)Cl]2 (0.01 mmol) and sodium carbonate (0.03 mmol) in toluene (1.0 ml), 1-octanol (130 mg, 1 mmol) and isopropenyl acetate (5 mmol) were added, followed by stirring at 100° C. in an atmosphere of argon gas for 15 hours. The reaction mixture was analyzed by gas chromatography to find that 1-octyl isopropenyl ether, 2,2-bis(1-octyloxy)propane, and octyl acetate were produced in yields of 78%, 4%, and 16%, respectively, with a conversion from 1-octanol of 98%.
[Compound]
Name
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [Ir(cod)Cl]2
Quantity
0.01 mmol
Type
reactant
Reaction Step One
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
1-octyl isopropenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,2-bis(1-octyloxy)propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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